2-[(4-fluorophenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one
CAS No.:
Cat. No.: VC9568355
Molecular Formula: C15H14FN3O
Molecular Weight: 271.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14FN3O |
|---|---|
| Molecular Weight | 271.29 g/mol |
| IUPAC Name | 2-(4-fluoroanilino)-7-methyl-7,8-dihydro-6H-quinazolin-5-one |
| Standard InChI | InChI=1S/C15H14FN3O/c1-9-6-13-12(14(20)7-9)8-17-15(19-13)18-11-4-2-10(16)3-5-11/h2-5,8-9H,6-7H2,1H3,(H,17,18,19) |
| Standard InChI Key | RNPRKYWGEVJQMP-UHFFFAOYSA-N |
| SMILES | CC1CC2=NC(=NC=C2C(=O)C1)NC3=CC=C(C=C3)F |
| Canonical SMILES | CC1CC2=NC(=NC=C2C(=O)C1)NC3=CC=C(C=C3)F |
Introduction
Structural Overview
The chemical structure of 2-[(4-fluorophenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one includes:
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A quinazolinone core: This bicyclic structure consists of a fused benzene and pyrimidine ring.
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A 4-fluorophenyl group attached via an amino linkage at position 2.
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A methyl group at position 7.
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A ketone functional group at position 5.
Synthesis
The synthesis of quinazolinone derivatives typically involves condensation reactions between anthranilic acid derivatives and amides or nitriles. For 2-[(4-fluorophenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one, a plausible synthetic route includes:
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Starting Materials: Anthranilic acid derivatives and 4-fluoroaniline.
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Reaction Conditions: Cyclization under acidic or basic conditions to form the quinazolinone scaffold.
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Functionalization: Introduction of the methyl group at position 7 through alkylation.
Biological Significance
Quinazolinones and their derivatives are known for their versatile bioactivity. The specific functional groups in 2-[(4-fluorophenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one suggest potential applications in the following areas:
Anticancer Activity
Quinazoline-based compounds have shown efficacy as tyrosine kinase inhibitors (e.g., EGFR inhibitors). The incorporation of a fluorophenyl group enhances binding affinity to cancer-related targets like EGFR.
Antimicrobial Potential
The presence of fluorine in aromatic systems has been linked to improved antimicrobial activity due to enhanced lipophilicity and cell membrane penetration.
Anti-inflammatory Effects
Quinazolinones have demonstrated inhibition of enzymes like cyclooxygenase (COX), making them candidates for anti-inflammatory drugs.
Analytical Data
To confirm the identity and purity of the compound, standard analytical techniques are employed:
Spectroscopic Data:
| Technique | Expected Results |
|---|---|
| NMR (1H and 13C) | Signals corresponding to aromatic protons, CH3 group, and NH linkage. |
| Mass Spectrometry | Molecular ion peak at ~256 m/z (M+). |
| IR Spectroscopy | Peaks for NH (~3300 cm⁻¹), C=O (~1700 cm⁻¹). |
Crystallographic Data:
X-ray diffraction studies can reveal specific bond angles and dihedral angles within the molecule.
Research Findings
While no direct studies on this specific compound are cited in the provided sources, related quinazolinones have shown promising results:
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Anticancer Activity: Quinazoline derivatives are effective against various cancer cell lines due to their kinase inhibition properties .
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Antimicrobial Efficacy: Compounds with similar scaffolds exhibit activity against Gram-positive and Gram-negative bacteria .
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Structure-Activity Relationship (SAR): The addition of electron-withdrawing groups like fluorine enhances biological activity by improving molecular stability and target binding affinity .
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